4-[4-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one
Descripción
4-[4-(Morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a tetrahydroquinoxaline derivative characterized by a morpholine-4-sulfonyl-substituted benzoyl group at position 4 of the quinoxaline ring. The morpholine sulfonyl group enhances solubility and hydrogen-bonding capacity, which may improve bioavailability and target interaction compared to simpler analogs . Its molecular formula is C₂₀H₂₀N₃O₅S, with a molecular weight of 414.45 g/mol, distinguishing it from structurally related compounds through its unique substitution pattern .
Propiedades
IUPAC Name |
4-(4-morpholin-4-ylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c23-18-13-22(17-4-2-1-3-16(17)20-18)19(24)14-5-7-15(8-6-14)28(25,26)21-9-11-27-12-10-21/h1-8H,9-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAVEDKFSQAKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparative Analysis with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Substituent Position and Bioactivity
- The target compound’s 4-(morpholine-4-sulfonyl)benzoyl group at position 4 contrasts with the 7-morpholine sulfonyl substitution in the 3-isopropyl analog (Table 1). Positional differences may alter receptor binding or metabolic stability, as seen in benzimidazole derivatives where substituent placement significantly affects activity .
Solubility and Hydrogen Bonding
- The morpholine sulfonyl group in the target compound provides enhanced solubility compared to the 2-methylfuran-3-carbonyl analog (MW 256.08), which lacks polar sulfonamide moieties . This aligns with studies showing sulfonamides improve aqueous solubility in drug-like molecules .
Halogenation vs. Sulfonylation
- The 2-bromo-4-fluorobenzoyl analog (MW 349.15) exhibits higher lipophilicity due to halogen atoms, suggesting divergent applications (e.g., agrochemicals vs. therapeutics) compared to the target compound’s sulfonamide-based polarity .
Yields for related morpholine sulfonyl derivatives exceed 85%, indicating feasible scalability .
Stability and Storage Analogs like 4-(2-methylfuran-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one require storage at +4°C, suggesting lower stability than sulfonamide derivatives, which often exhibit robust shelf lives under standard conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
